6-Methylisatin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

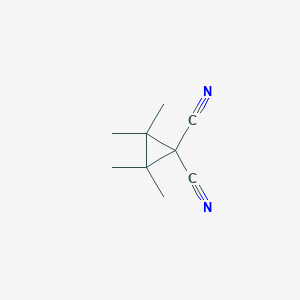

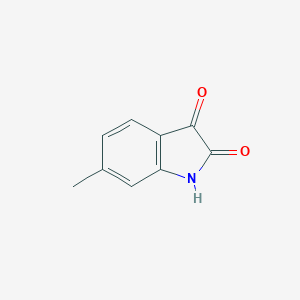

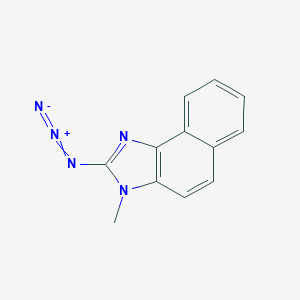

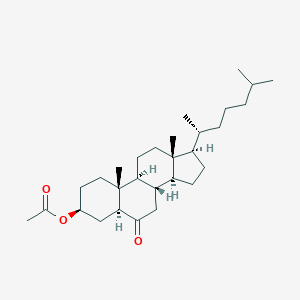

6-Methylisatin is a chemical compound with the molecular formula C9H7NO2 . It is used in the field of specialty chemicals .

Molecular Structure Analysis

The molecular structure of 6-Methylisatin and its derivatives has been studied using various techniques such as Natural Bonding Orbitals (NBOs) and the Lee-Yang-Parr correlation functional B3LYP with 6‐311++G(2d,2p) basis set . The study found that the HOMO‐LUMO energy gap values decreased by substitution for the 5‐fluoroisatin, 5‐chloroisatin, 5‐methylisatin and 5‐methoxyisatin compounds .

Chemical Reactions Analysis

In a study, a Henry reaction between N-methylisatin and nitromethane was examined . The reaction kinetics, its lack of dependence on mixing, kinetic isotope effect, and different salt effects with NaCl and Na2SO4 were rationalized .

Physical And Chemical Properties Analysis

6-Methylisatin is an orange to red solid . It has a molecular weight of 161.16 .

科学的研究の応用

- Application : Isatin derivatives have shown remarkable and broad-spectrum antiviral properties . They have been used in the fight against several viruses that have resulted in large outbreaks with serious health, economic, and social consequences .

- Methods : The structure of isatins, such as NH at position 1 and carbonyl functions at positions 2 and 3, are manipulated to design biologically active analogues .

- Results : The use of isatin derivatives has provided tremendous opportunities in the area of drug discovery . They have been proven to be effective therapies to eradicate deadly viruses .

- Application : Isatin and its derivatives have diverse pharmacological activities such as anticancer, anti-TB, antifungal, antimicrobial, antioxidant, anti-inflammatory, anticonvulsant, anti-HIV, and more .

- Methods : Researchers take advantage of the structure of isatins to design biologically active analogues .

- Results : Literature surveys based on reported preclinical, clinical, and patented details confirm the multitarget profile of isatin analogues .

Antiviral Agents

Therapeutic Outcomes Against Multiple Diseases

- Application : Isatin derivatives have shown remarkable and broad-spectrum antiviral properties . They have been used in the fight against several viruses that have resulted in large outbreaks with serious health, economic, and social consequences .

- Methods : The structure of isatins, such as NH at position 1 and carbonyl functions at positions 2 and 3, are manipulated to design biologically active analogues .

- Results : The use of isatin derivatives has provided tremendous opportunities in the area of drug discovery . They have been proven to be effective therapies to eradicate deadly viruses .

- Application : Isatin derivatives have shown significant anti-cancer activity . Various anti-cancer targets such as histone deacetylase, carbonic anhydrase, tyrosine kinase, and tubulin have been discussed in detail .

- Methods : Researchers take advantage of the structure of isatins to design biologically active analogues .

- Results : Literature surveys based on reported preclinical, clinical, and patented details confirm the multitarget profile of isatin analogues .

- Application : Isatin derivatives have applications in the dye industry and in corrosion prevention .

- Methods : The chemical properties of isatins are manipulated for various industrial applications .

- Results : Isatin derivatives have been successfully used in the dye industry and have shown effectiveness in corrosion prevention .

Broad-Spectrum Antiviral Agents

Anti-Cancer Activity

Industrial Applications

- Application : Isatin derivatives, including N-methylisatin, have been used in water-accelerated reactions for sustainable flow organic processes .

- Methods : The reaction involves the use of nitromethane and isatin derivatives under water-accelerated conditions .

- Results : Complete consumption of N-methylisatin was observed in 3 hours under water-accelerated conditions when 25 equivalents of nitromethane were used .

- Application : Isatin and its derivatives are synthetically versatile substrates that can form a wide range of heterocyclic structures . They are attractive to many research groups due to their potential applications in green solvents .

- Methods : This involves the synthesis of N-, C2-, and C3-substituted and spiro derivatives of isatin .

- Results : Isatin derivatives have been used as raw material in the synthesis of drugs . They have shown numerous biological and pharmacological properties, drawing intense interest in organic synthesis and the medicinal field .

Water-Accelerated Reactions for Sustainable Flow Organic Processes

Green Synthesis of Isatin-Based Compounds

Safety And Hazards

将来の方向性

The future directions of 6-Methylisatin research could involve further exploration of its role in biological processes . For instance, the crosstalk between m6A and circular RNAs is a promising area of research . Additionally, the role of N6-methyladenosine methylation in glioma provides another potential direction for future research .

特性

IUPAC Name |

6-methyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJUMJDSHGVFAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920897 |

Source

|

| Record name | 6-Methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylisatin | |

CAS RN |

1128-44-5 |

Source

|

| Record name | Indole-2,3-dione, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)

![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)